molecular formula C15H12ClNO4 B11962844 Piperonyl N-(4-chlorophenyl)carbamate CAS No. 6890-21-7

Piperonyl N-(4-chlorophenyl)carbamate

Cat. No.: B11962844
CAS No.: 6890-21-7
M. Wt: 305.71 g/mol
InChI Key: WBHZUBCSWXVXIL-UHFFFAOYSA-N
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Description

Piperonyl N-(4-chlorophenyl)carbamate is a carbamate derivative featuring a piperonyl (3,4-methylenedioxybenzyl) group linked to a 4-chlorophenyl moiety via a carbamate bridge. Carbamates are widely studied for their roles as agrochemicals, enzyme inhibitors, and bioactive molecules, with substituents critically influencing their efficacy and physicochemical behavior . This article compares this compound to structurally similar compounds, emphasizing halogen substitution effects, functional group contributions, and biological activities.

Properties

CAS No.

6890-21-7

Molecular Formula

C15H12ClNO4

Molecular Weight

305.71 g/mol

IUPAC Name

1,3-benzodioxol-5-ylmethyl N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C15H12ClNO4/c16-11-2-4-12(5-3-11)17-15(18)19-8-10-1-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H,17,18)

InChI Key

WBHZUBCSWXVXIL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperonyl N-(4-chlorophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. The process involves reacting piperonyl alcohol with 4-chlorophenyl isocyanate in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) at a temperature range of 10–40°C for 1–2 hours with constant stirring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Piperonyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

Piperonyl N-(4-chlorophenyl)carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Piperonyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, including reduced inflammation and antimicrobial activity .

Comparison with Similar Compounds

Structural Comparison with Analogous Carbamates

Table 1: Structural Comparison of Piperonyl N-(4-chlorophenyl)carbamate and Analogous Compounds

Compound Name Core Structure Key Substituents Reference CAS/ID
This compound Carbamate-linked piperonyl and 4-ClPh 3,4-Methylenedioxybenzyl, 4-ClPh N/A (hypothetical)
Pyraclostrobin Methyl-methoxy carbamate 4-ClPh-pyrazol-3-yloxymethyl, methoxy CAS 175013–18–0
(4-Nitrophenyl) N-(4-chlorophenyl) carbamate Carbamate-linked 4-NO₂Ph and 4-ClPh 4-NO₂Ph, 4-ClPh Compound 6

Key Observations :

  • Piperonyl vs. Pyrazole Groups : Unlike Pyraclostrobin, which contains a pyrazol-3-yloxymethyl group, this compound’s piperonyl group introduces a bicyclic ether system. This structural difference may enhance lipophilicity and metabolic stability compared to Pyraclostrobin’s heteroaromatic moiety .
  • Electron-Donating vs.

Table 2: Inhibitory Potency of Halogen-Substituted Analogs (IC₅₀ Values)

Compound Substituent (Position) Target Enzyme IC₅₀ (μM) Source
N-(4-fluorophenyl)maleimide (19) 4-FPh MGL 5.18
N-(4-chlorophenyl)maleimide (22) 4-ClPh MGL 7.24
N-(4-bromophenyl)maleimide (25) 4-BrPh MGL 4.37
N-(4-iodophenyl)maleimide (28) 4-IPh MGL 4.34

Key Findings :

  • This suggests that electronic effects (e.g., electronegativity) may dominate over steric factors in this scaffold.
  • Implications for Piperonyl Carbamate : If this compound exhibits similar halogen-dependent trends, its 4-ClPh group may confer moderate inhibitory activity compared to bromo/iodo analogs. However, the piperonyl group’s bulkiness could introduce steric constraints absent in maleimides.

Physicochemical Properties and Functional Group Impact

Antioxidant Activity of Carbamates :

  • The (4-nitrophenyl) N-(4-chlorophenyl)carbamate (Compound 6) was identified in T. tetraptera fruit extracts alongside fatty acids and esters.

Solubility and Stability :

  • Pyraclostrobin’s methoxy group and pyrazole linkage likely improve water solubility compared to this compound, whose benzodioxole moiety increases hydrophobicity .

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